Home > Products > Screening Compounds P41375 > Linkable staurosporine analogue
Linkable staurosporine analogue -

Linkable staurosporine analogue

Catalog Number: EVT-1587906
CAS Number:
Molecular Formula: C37H43N5O8
Molecular Weight: 685.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linkable staurosporine analogue is an analogue of staurosporine where the N-methyl group is replaced by a long-chain acyl group. It is an indolocarbazole, an organic heterooctacyclic compound, a monocarboxylic acid amide and a polyether. It derives from a staurosporine.
Overview

The Linkable staurosporine analogue is a modified version of the natural compound staurosporine, which is known for its potent inhibitory effects on protein kinases. Staurosporine was first isolated from Streptomyces staurosporeus in 1977 and has since been utilized as a lead compound in drug development due to its broad-spectrum activity against various kinases. The linkable analogue specifically features a modification where the N-methyl group is replaced by a long-chain acyl group, enhancing its potential for further functionalization and applications in research and therapeutic contexts.

Source and Classification

Staurosporine analogues, including the linkable variant, are classified as indolocarbazole compounds. They are derived from natural products and exhibit significant biological activity, particularly in inhibiting protein kinases, which are crucial for various cellular processes. The linkable staurosporine analogue is particularly noted for its ability to serve as a scaffold for further chemical modifications, enabling the development of targeted inhibitors with specific properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of the linkable staurosporine analogue typically involves several key steps:

  1. Starting Material: The synthesis often begins with commercially available anilines or other simple aromatic compounds.
  2. C–H Functionalization: A sequential C–H functionalization strategy is employed to introduce various substituents onto the aromatic core. This includes copper-catalyzed arylation and amination reactions.
  3. Formation of the Indolocarbazole Core: The indolocarbazole framework is constructed through a series of reactions that include cyclization steps, which may involve palladium-catalyzed reactions.
  4. Introduction of Linkable Group: The N-methyl group is replaced with a long-chain acyl group during the synthesis, which can be achieved through acylation reactions.

This modular approach allows for flexibility in designing derivatives tailored for specific biological activities or properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of the linkable staurosporine analogue retains the core indolocarbazole framework characteristic of staurosporine while incorporating modifications at specific positions:

  • Core Structure: The indolocarbazole core consists of fused benzene and pyrrole rings.
  • Functional Groups: The replacement of the N-methyl group with a long-chain acyl group alters the steric and electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

The precise molecular formula and mass can vary based on the specific acyl chain used, but generally, these analogues maintain a similar size and shape to staurosporine.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis involves several critical chemical reactions:

  1. C–H Borylation: This reaction introduces boron-containing groups that can be further transformed into other functional groups.
  2. Acylation Reactions: These reactions replace the N-methyl group with an acyl chain, enhancing solubility and potential bioactivity.
  3. Cyclization Reactions: Key steps that form the indolocarbazole structure often involve cyclizations that can be catalyzed by transition metals such as palladium or copper.

These reactions are carefully controlled to ensure high selectivity and yield.

Mechanism of Action

Process and Data

The mechanism of action for the linkable staurosporine analogue primarily revolves around its role as a protein kinase inhibitor:

  • Binding Affinity: The analogue binds to ATP-binding sites within protein kinases, effectively blocking their activity. This inhibition disrupts downstream signaling pathways that are critical for cell growth and survival.
  • Induction of Apoptosis: Like staurosporine, its analogues can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Studies have demonstrated that modifications to the structure can influence selectivity and potency against specific kinase targets.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the linkable staurosporine analogue may include:

  • Solubility: Enhanced solubility due to the long-chain acyl modification, facilitating biological assays.
  • Stability: The stability can vary based on environmental conditions (pH, temperature) but generally remains robust under physiological conditions.

Chemical properties include:

  • Reactivity: The presence of reactive functional groups allows for further derivatization, making it suitable for creating libraries of compounds for screening.
  • Spectroscopic Characteristics: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically used to confirm structure.
Applications

Scientific Uses

Linkable staurosporine analogues have several important applications in scientific research:

  1. Cancer Research: Due to their potent kinase inhibition properties, these analogues are studied for their potential as anticancer agents.
  2. Drug Development: They serve as scaffolds for developing targeted therapies aimed at specific kinases implicated in various diseases.
  3. Biological Assays: The analogues can be used in high-throughput screening assays to identify new kinase inhibitors or to study kinase signaling pathways.
Introduction

Historical Context and Discovery of Staurosporine Analogues

Staurosporine, a Streptomyces-derived indolocarbazole alkaloid, was first isolated in 1977 during microbial alkaloid screening at Japan’s Kitasato Institute [1]. Its discovery coincided with critical advances in kinase biology, including the identification of protein kinase C (PKC) and oncogene-associated kinase activities. Initially classified as a broad-spectrum kinase inhibitor, staurosporine’s nanomolar potency (IC₅₀ = 3 nM against PKC) positioned it as a pivotal lead compound for anticancer drug development [1] [9]. However, its lack of kinase selectivity and associated toxicity necessitated structural diversification.

Early efforts to generate analogues focused on electrophilic aromatic substitution (EAS), yielding over 1,000 semisynthetic derivatives by the 2000s. Notable clinical candidates included Midostaurin (approved for FLT3-mutated AML) and UCN-01, both modified at positions C3 and C9 of the indolocarbazole core [4] [6]. These derivatives retained potent kinase inhibition but exhibited insufficient target specificity. This limitation spurred interest in "linkable" analogues—structurally modified staurosporine variants incorporating bioorthogonal handles (e.g., azide, alkyne, or biotin groups) for covalent conjugation or probing applications. The first generation emerged in the early 2010s, driven by innovations in synthetic chemistry and crystallographic studies revealing kinase-inhibitor interactions [5] [7].

  • Table 1: Key Milestones in Staurosporine Analogue Development
    YearDevelopmentSignificance
    1977Isolation of staurosporineFoundation for kinase inhibitor discovery
    1995First total synthesis of staurosporineEnabled systematic structural modifications
    2000sEAS-derived analogues (Midostaurin, UCN-01)Clinical proof-of-concept; selectivity limitations
    2010sLinkable analogues via C–H borylationAccess to unexplored C2/C10 positions for conjugation

Structural Evolution from Staurosporine to Linkable Analogues

Staurosporine’s molecular architecture comprises two domains: a planar indolocarbazole (ICZ) moiety that occupies ATP-binding sites and a glycosidic sugar unit critical for kinase affinity [6] [9]. Traditional EAS chemistry targeted electron-rich regions (C3/C9), leaving sterically hindered sites (C2/C10) inaccessible. This bottleneck was overcome through C–H borylation, a transition metal–catalyzed method enabling regioselective functionalization at C2, C4, and C10 (see Table 2) [4].

The synthesis of linkable analogues involves:

  • Protection: Boc-guarding of staurosporine’s amine and lactam groups to prevent iridium catalyst poisoning.
  • Borylation: Iridium-catalyzed C–H activation with pinacolborane, yielding boronic esters at C2, C4, or C10.
  • Diversification: Boronic ester conversion to phenols (e.g., 13–17), chlorides (e.g., 22–25), or methyl ethers (e.g., 18–21) [4].
  • Handle Installation: Incorporation of azide/alkyne groups via nucleophilic displacement or click chemistry.

This approach enabled unprecedented access to C10-modified analogues, mimicking the natural derivative TAN-999. Crucially, C2/C10-functionalized variants maintain kinase affinity while enabling conjugation to:

  • Solid supports for affinity chromatography
  • Fluorescent tags for cellular imaging
  • Oligonucleotides for targeted delivery [4] [6].
  • Table 2: Synthetic Approaches to Staurosporine Modifications
    MethodRegioselectivityKey ProductsLimitations
    Electrophilic substitutionC3, C9Midostaurin, UCN-01Cannot access C2/C10
    C–H borylationC2, C4, C108–12, 22–25Requires extensive protection

Academic Significance in Targeted Kinase Inhibition Research

Linkable staurosporine analogues serve as multifunctional tools for fundamental kinase research. Their primary applications include:

1.3.1. Kinase Selectivity Profiling

Traditional staurosporine inhibits >250 kinases due to conserved ATP-site binding. Linkable analogues facilitate the synthesis of kinome-wide affinity probes, enabling competitive binding assays to identify isoform-selective inhibitors. For example, biotinylated staurosporine pulls down PI3Kγ, revealing unique binding orientations compared to LY294002 [7].

1.3.2. Target Engagement Studies

Fluorescent conjugates (e.g., BODIPY-staurosporine) allow real-time visualization of kinase-inhibitor interactions in live cells. This has elucidated drug resistance mechanisms in HER2+ breast cancer, where ABCG2 transporter overexpression reduces intracellular staurosporine accumulation [1] [3].

1.3.3. Allosteric Site Probing

Crystallographic studies using staurosporine analogues have mapped secondary binding pockets in kinases. For instance, staurosporine-bound PI3Kγ undergoes conformational changes that expose cryptic allosteric sites, guiding the design of dual ATP/allosteric inhibitors [5] [7].

  • Table 3: Research Applications of Linkable Analogues
    ApplicationAnalogue DesignKey Findings
    Affinity chromatographyBiotin-C10 conjugateIdentified HUNK as target in HER2+ breast cancer [3]
    Cellular imagingBODIPY-C2 conjugateVisualized PKCδ translocation in apoptosis
    Resistance mechanism studiesP-glycoprotein substratesQuantified ABCG2-mediated efflux [1]

These advances underscore the analogues’ role in bridging chemical biology and therapeutic discovery, particularly for kinase-driven pathologies like cancer and neurodegeneration.

Properties

Product Name

Linkable staurosporine analogue

IUPAC Name

3-[2-[2-[2-(aminomethoxy)ethoxy]ethoxy]ethoxy]-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]propanamide

Molecular Formula

C37H43N5O8

Molecular Weight

685.8 g/mol

InChI

InChI=1S/C37H43N5O8/c1-37-35(45-2)25(40-28(43)11-12-46-13-14-47-15-16-48-17-18-49-21-38)19-29(50-37)41-26-9-5-3-7-22(26)31-32-24(20-39-36(32)44)30-23-8-4-6-10-27(23)42(37)34(30)33(31)41/h3-10,25,29,35H,11-21,38H2,1-2H3,(H,39,44)(H,40,43)/t25-,29-,35-,37+/m1/s1

InChI Key

DTWUHUOPQPMWEM-KTDPSVJKSA-N

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC(=O)CCOCCOCCOCCOCN)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC(=O)CCOCCOCCOCCOCN)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.